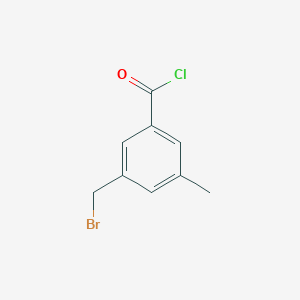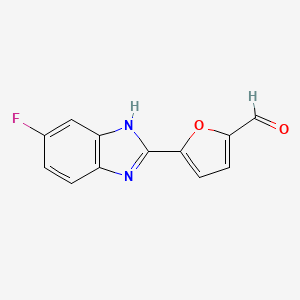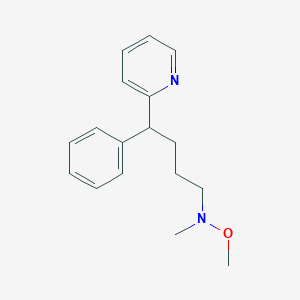![molecular formula C11H16O2 B14325315 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane CAS No. 112182-90-8](/img/structure/B14325315.png)
2-[(Hex-1-en-5-yn-3-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hex-1-en-5-yn-3-yl)oxy]oxane is an organic compound characterized by the presence of an oxane ring and a hex-1-en-5-yn-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of hex-1-en-5-yn-3-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Hex-1-en-5-yn-3-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxane ring can be opened or modified using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), halides, amines
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of substituted oxanes and related derivatives
Scientific Research Applications
2-[(Hex-1-en-5-yn-3-yl)oxy]oxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxane ring and the hex-1-en-5-yn-3-yl group allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hex-3-yn-1-yl)oxy]oxane
- 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane
Comparison
Compared to similar compounds, 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane is unique due to its specific structural arrangement, which influences its reactivity and interactions
Properties
CAS No. |
112182-90-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-hex-1-en-5-yn-3-yloxyoxane |
InChI |
InChI=1S/C11H16O2/c1-3-7-10(4-2)13-11-8-5-6-9-12-11/h1,4,10-11H,2,5-9H2 |
InChI Key |
KTZCBEPFADOVOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC#C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


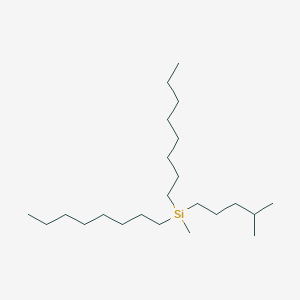
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)

![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
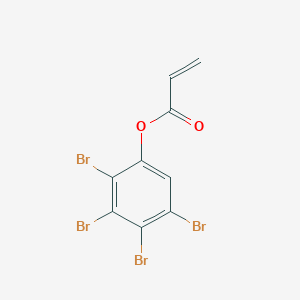
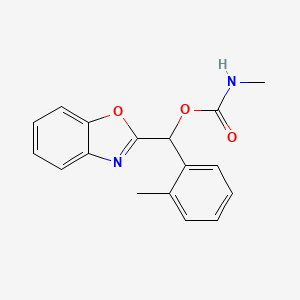
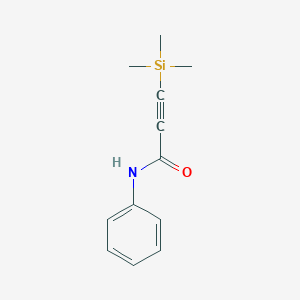
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
